Product packaging for 2-bromo-5-(ethoxycarbonyl)benzoic acid(Cat. No.:CAS No. 1824598-55-1)

2-bromo-5-(ethoxycarbonyl)benzoic acid

Cat. No.: B6246533
CAS No.: 1824598-55-1
M. Wt: 273.08 g/mol
InChI Key: CUMJRUBPQVLERX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring bearing both a carboxyl group and at least one halogen atom. The nature and position of the halogen and other substituents on the aromatic ring significantly influence the compound's physical and chemical properties, such as acidity, reactivity, and biological activity.

The presence of the bromine atom at the ortho-position to the carboxylic acid in 2-bromo-5-(ethoxycarbonyl)benzoic acid has a profound impact on its reactivity. The electron-withdrawing nature of the bromine atom and the ethoxycarbonyl group influences the acidity of the carboxylic acid and the electron density of the benzene ring, thereby directing subsequent chemical transformations. This strategic placement of functional groups is a key feature that chemists exploit for targeted synthesis.

Overview of the Compound's Significance as a Synthetic Platform

The true value of this compound lies in its utility as a versatile synthetic platform. The three distinct functional groups—the carboxylic acid, the ethyl ester, and the carbon-bromine bond—can be selectively manipulated to build more elaborate molecular architectures.

The carboxylic acid and the ethyl ester moieties offer classic handles for transformations such as amidation, esterification, reduction, and hydrolysis. The bromine atom, on the other hand, is a key player in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. This trifecta of reactivity makes this compound a desirable starting material for the construction of a diverse array of organic compounds, including those with potential applications in medicinal chemistry and materials science. For instance, similar bromo- and chloro-substituted benzoic acid derivatives are crucial intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat diabetes. thieme-connect.com

Historical Trajectories and Modern Relevance in Chemical Research

While specific historical details for this compound are not extensively documented, its emergence is a direct consequence of the long and rich history of benzoic acid and its derivatives. Benzoic acid itself has been known for centuries, but the systematic study and application of its halogenated counterparts gained momentum with the development of modern synthetic methodologies in the 20th century.

The modern relevance of compounds like this compound is intrinsically linked to the ever-growing demand for new and effective pharmaceuticals and functional materials. The ability to use this compound as a scaffold to introduce a variety of substituents in a controlled manner makes it a valuable tool for creating libraries of novel compounds for biological screening. Researchers in drug discovery often utilize such building blocks to explore the structure-activity relationships of potential therapeutic agents. The presence of multiple reactive sites allows for the systematic modification of a lead compound to optimize its efficacy and pharmacokinetic properties.

While specific physical and chemical data for this compound are not widely published in readily accessible literature, the properties of closely related compounds can provide some insight. For example, the related compound 2-bromo-5-hydroxybenzoic acid has a melting point of 185 °C (decomposed) and a boiling point of 374.5 °C. enaminestore.com Another related compound, 2-bromo-5-ethoxybenzoic acid, has a reported density of 1.544 g/cm³ and a boiling point of 347.9 °C at 760 mmHg. sigmaaldrich.com It is important to note that these values are for related structures and should be considered as estimations for this compound.

Physicochemical Properties of Related Compounds

Property2-bromo-5-hydroxybenzoic acid enaminestore.com2-bromo-5-ethoxybenzoic acid sigmaaldrich.com
Molecular Formula C₇H₅BrO₃C₉H₉BrO₃
Molecular Weight 217.02 g/mol 245.07 g/mol
Melting Point 185 °C (decomposed)Not available
Boiling Point 374.5 °C347.9 °C at 760 mmHg
Density Not available1.544 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1824598-55-1

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

2-bromo-5-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C10H9BrO4/c1-2-15-10(14)6-3-4-8(11)7(5-6)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

CUMJRUBPQVLERX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 5 Ethoxycarbonyl Benzoic Acid

Strategic Approaches to Regioselective Synthesis

The precise placement of the bromo and ethoxycarbonyl groups on the benzoic acid scaffold is paramount for its utility. Regioselective synthesis strategies are therefore crucial.

Directed Bromination Protocols for Benzoic Acid Precursors

Traditional electrophilic aromatic substitution on benzoic acid typically results in meta-substituted products due to the deactivating, meta-directing nature of the carboxylic acid group. askfilo.comyoutube.com To achieve the desired 2-bromo-5-(ethoxycarbonyl)benzoic acid, direct bromination of a benzoic acid precursor requires strategic manipulation of directing groups.

One advanced approach involves palladium-catalyzed C-H activation. nih.govscispace.com This method allows for the direct bromination at the meta position of benzoic acid derivatives under mild conditions, overcoming the inherent ortho/para selectivity seen in electron-rich systems. nih.govscispace.comrsc.org The use of a directing group, which can be later removed, guides the palladium catalyst to the desired C-H bond for bromination. nih.gov This technique has proven effective for a broad range of benzoic acid derivatives with various substitution patterns. nih.govscispace.com

Another strategy is the bromination of a precursor where the desired substitution pattern is already established. For instance, starting with 3-aminobenzoic acid, bromination can be directed to the ortho position relative to the carboxyl group due to the "ortho effect" of the amino group. Subsequent removal of the amino group via diazotization and its replacement with the desired functionality would lead to the target molecule.

Esterification Techniques for Carboxylic Acid Functionality

The introduction of the ethoxycarbonyl group is a critical step in the synthesis. This is typically achieved through Fischer esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst. sciencemadness.org

N-bromosuccinimide (NBS) has been identified as an efficient and selective metal-free catalyst for the direct esterification of both aryl and alkyl carboxylic acids. nih.gov Studies have shown that optimizing the amount of NBS catalyst and the reaction temperature is crucial for maximizing the yield of the corresponding ester. nih.gov For benzoic acid, a temperature of 70°C with 7 mol% of NBS has been found to be optimal. nih.gov The general procedure involves stirring the carboxylic acid, alcohol, and NBS at a controlled temperature, followed by workup to isolate the ester. nih.gov

Another approach involves the initial protection of the carboxylic acid group as an ester before carrying out the bromination. This can alter the directing effects of the substituents and may require subsequent deprotection steps.

Multi-Step Convergent and Linear Synthetic Routes

The synthesis of this compound can be approached through both linear and convergent strategies. Linear synthesis involves a sequential modification of a starting material, while convergent synthesis involves the separate synthesis of key fragments that are later combined.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, which is essential for its use in pharmaceutical applications. thieme-connect.com

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Halogenated hydrocarbons like dichloromethane (B109758) and chloroform (B151607) are often used in bromination reactions to ensure good solubility and reaction control. google.com

Temperature: Controlling the reaction temperature is crucial to prevent side reactions such as over-bromination. Electrophilic aromatic bromination often exhibits high positional selectivity at its lowest effective temperature. nih.gov

Catalyst and Reagents: The selection and concentration of catalysts and reagents, such as the brominating agent and any additives, directly influence the reaction's efficiency and regioselectivity. nih.govnih.gov For instance, in NBS-catalyzed esterification, the molar ratio of NBS is a key parameter to optimize. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and minimize byproduct generation. thieme-connect.comgoogle.com

Workup and Purification: The post-reaction workup, including quenching the reaction and purification methods like recrystallization, is vital for isolating a high-purity product. google.com The choice of recrystallization solvent is critical for obtaining a crystalline product with high purity.

ParameterOptimized ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides controlled bromination and reduces side reactions compared to elemental bromine.
Solvent Dichloromethane/ChloroformEnsures good solubility of reactants and facilitates reaction control. google.com
Temperature 0-30°CPrevents over-bromination and the formation of impurities.
Catalyst (Esterification) N-Bromosuccinimide (NBS) (7 mol%)Acts as an efficient and selective metal-free catalyst for esterification. nih.gov
Purification RecrystallizationEffective method for obtaining a high-purity crystalline product.

Development of Novel Reagents and Catalytic Systems in Synthesis

The development of new reagents and catalytic systems continues to advance the synthesis of brominated aromatic compounds.

Novel Brominating Reagents:

Hexabromocyclopentadiene: This reagent has been shown to efficiently and regioselectively brominate activated aromatic compounds. rsc.org

Bromodimethylsulfonium bromide: Generated in situ from dimethyl sulfoxide (B87167) and hydrobromic acid, this reagent is milder and more selective than elemental bromine for electrophilic aromatic bromination. acs.org

N-halosuccinimides (NXS): These are convenient, easy-to-handle, and cost-effective halogenating agents. nih.gov N-bromosuccinimide (NBS), in particular, is widely used. mdpi.com

Advanced Catalytic Systems:

Palladium(II) Catalysts: As mentioned earlier, Pd(II) catalysts, in conjunction with a directing group, enable meta-C-H bromination of benzoic acid derivatives under mild conditions. nih.govscispace.com

Zeolites: These have been investigated as highly selective catalysts for aromatic bromination, often leading to high para-selectivity. google.com

Supported Zinc Bromide: A catalyst comprising a zinc salt, such as zinc bromide, adsorbed on an inert support like silica (B1680970) has been developed for selective aromatic bromination. google.com

These novel reagents and catalytic systems offer advantages such as improved regioselectivity, milder reaction conditions, and higher yields, contributing to more efficient and sustainable synthetic routes for this compound.

Scalability Assessments and Process Intensification in Laboratory Synthesis

Design of Efficient Reaction Sequences for Larger Scale Preparations

The selection of a synthetic route for the large-scale preparation of this compound must prioritize factors such as the availability and cost of starting materials, the use of robust and safe reagents and reaction conditions, and the ease of purification. A plausible and efficient sequence for the synthesis of this compound can be envisioned starting from readily available precursors.

One potential route involves the esterification of 3-bromobenzoic acid followed by a directed ortho-lithiation and subsequent carboxylation. However, the use of organolithium reagents at a large scale presents significant safety and handling challenges. A more practical approach for industrial-scale synthesis often involves the manipulation of functional groups on a pre-existing benzene (B151609) ring to introduce the desired substituents in a controlled manner.

A highly strategic and scalable route commences with 3-aminobenzoic acid. This sequence involves three key transformations:

Esterification: The initial step is the esterification of the carboxylic acid group of 3-aminobenzoic acid to form ethyl 3-aminobenzoate (B8586502). This is a standard and well-understood reaction, often carried out using ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid or by using thionyl chloride. This reaction is generally high-yielding and scalable.

Bromination: The subsequent step is the regioselective bromination of the aromatic ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Bromination of ethyl 3-aminobenzoate would be expected to yield ethyl 3-amino-4-bromobenzoate and ethyl 5-amino-2-bromobenzoate. The separation of these isomers can be a critical challenge in a large-scale process.

Sandmeyer Reaction: To arrive at the target molecule, the amino group of the desired isomer, ethyl 5-amino-2-bromobenzoate, is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding this compound. The Sandmeyer reaction is a versatile and widely used industrial method for the introduction of various substituents onto an aromatic ring.

The following table outlines a potential reaction sequence for the large-scale preparation of this compound:

StepReactionStarting MaterialKey ReagentsProduct
1Esterification3-Aminobenzoic acidEthanol, Sulfuric Acid (catalyst)Ethyl 3-aminobenzoate
2BrominationEthyl 3-aminobenzoateBromine or N-BromosuccinimideEthyl 5-amino-2-bromobenzoate (and isomers)
3Sandmeyer ReactionEthyl 5-amino-2-bromobenzoateSodium Nitrite, Hydrobromic Acid, Copper(I) BromideThis compound

This sequence avoids some of the more hazardous reagents and conditions associated with other potential routes, making it more amenable to process intensification and scale-up in a controlled manufacturing environment.

Mitigation of By-product Formation During Synthesis

A significant challenge in the synthesis of substituted benzoic acids is the formation of isomeric by-products. For instance, in the synthesis of the related compound 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid, the bromination step can lead to the formation of not only the desired 2-bromo isomer but also the 4-bromo and 6-bromo isomers due to the directing effects of the methoxy (B1213986) and carboxylic acid groups. A patent for the synthesis of 2-bromo-5-methoxybenzoic acid highlights that older methods using bromine in glacial acetic acid can result in poor directional selectivity and the formation of multiple isomers, necessitating extensive purification and leading to lower yields. google.com

In the proposed synthesis of this compound, the bromination of ethyl 3-aminobenzoate is a key step where isomeric by-products are likely to form. The primary by-products would be the other constitutional isomers of brominated ethyl aminobenzoate.

Strategies for Mitigating By-product Formation:

Reaction Condition Optimization: Careful control of reaction parameters such as temperature, reaction time, and the choice of brominating agent (e.g., bromine versus N-bromosuccinimide) can significantly influence the regioselectivity of the bromination step.

Catalyst Selection: In some cases, the use of specific catalysts can help to direct the substitution to the desired position.

Purification Techniques: Efficient purification methods are essential for removing unwanted by-products. For larger-scale preparations, techniques such as crystallization and chromatography are commonly employed. The choice of solvent for crystallization is critical for obtaining a high-purity product. For instance, in the synthesis of 2-bromo-5-methoxybenzoic acid, recrystallization from ethanol is used to achieve high purity. google.com

The table below details potential by-products and suggested mitigation strategies for the synthesis of this compound:

Reaction StepPotential By-productMitigation Strategy
Bromination of Ethyl 3-aminobenzoateEthyl 3-amino-4-bromobenzoate, Ethyl 3-amino-6-bromobenzoate, and poly-brominated productsOptimization of reaction conditions (temperature, solvent, brominating agent) to favor the formation of the desired isomer. Efficient chromatographic separation or fractional crystallization to isolate the target isomer.
Sandmeyer ReactionPhenolic by-products (from reaction of the diazonium salt with water), azo compoundsStrict temperature control (typically 0-5 °C) during diazotization to prevent decomposition of the diazonium salt. Gradual addition of reagents.

By carefully designing the reaction sequence and implementing strategies to minimize by-product formation, the laboratory synthesis of this compound can be effectively scaled up for larger-scale production, ensuring both high purity and yield of the final product.

Exploration of Reactivity and Diverse Transformations of 2 Bromo 5 Ethoxycarbonyl Benzoic Acid

Chemical Reactivity and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group in 2-bromo-5-(ethoxycarbonyl)benzoic acid is a primary site for a variety of chemical modifications, enabling its incorporation into larger molecular frameworks.

Advanced Esterification and Amidation Strategies

While direct esterification and amidation of benzoic acids are fundamental reactions, the synthesis of more complex derivatives often requires advanced strategies. For instance, the coupling of this compound with various amines or alcohols can be achieved with high efficiency using a range of modern coupling agents. These reagents, such as peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), facilitate the formation of amide and ester bonds under mild conditions, often with high yields. These methods are particularly valuable when dealing with sensitive substrates or when aiming for the synthesis of libraries of compounds for screening purposes.

The choice of solvent and base is also crucial for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed, and non-nucleophilic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are used to neutralize the acid formed during the reaction without interfering with the coupling process.

Table 1: Reagents for Advanced Esterification and Amidation

Reagent Type Examples Application
Coupling Agents HATU, HBTU, DCC, EDC Amide and Ester bond formation
Solvents DMF, DCM, THF Reaction medium
Bases TEA, DIPEA Acid scavenger

Decarboxylation Pathways for Aromatic Functionalization

Decarboxylation, the removal of a carboxyl group, offers a powerful method for the selective functionalization of aromatic rings. While the direct decarboxylation of simple benzoic acids often requires harsh conditions, the presence of the ortho-bromo substituent in this compound can influence its reactivity in such transformations.

Transition metal catalysis, particularly with copper or silver, has been shown to facilitate the decarboxylation of benzoic acid derivatives. prepchem.com These reactions often proceed through an aryl-metal intermediate, which can then be subjected to various cross-coupling reactions or protonolysis to yield the dearomatized product. The reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for achieving high yields and selectivity. For ortho-substituted benzoic acids, the reaction is often more facile due to steric and electronic effects that stabilize the transition state. prepchem.com

Formation of Acid Halides and Anhydrides for Subsequent Coupling

The conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride, is a common strategy to facilitate subsequent nucleophilic acyl substitution reactions. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this transformation. bldpharm.com For instance, reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of a catalytic amount of DMF has been shown to produce the corresponding acid chloride with high yield. bldpharm.com A similar approach can be applied to this compound.

The resulting 2-bromo-5-(ethoxycarbonyl)benzoyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. This two-step sequence of acid chloride formation followed by nucleophilic attack is a cornerstone of organic synthesis.

Transformations Involving the Ethyl Ester Functional Group

The ethyl ester group of this compound provides another handle for chemical modification, allowing for selective transformations that complement the reactivity of the carboxylic acid moiety.

Selective Hydrolysis and Transesterification Reactions

The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. sigmaaldrich.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the dicarboxylic acid. Studies on the hydrolysis of similar compounds, such as ethyl 3-bromobenzoate, have shown that the reaction proceeds efficiently under basic conditions.

Transesterification, the conversion of one ester to another, can be achieved by treating the ethyl ester with an excess of a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is useful for introducing different alkyl or aryl groups into the ester functionality.

Regioselective Reductions of the Ester to Other Oxygenated Moieties

The selective reduction of the ethyl ester group in the presence of the carboxylic acid presents a synthetic challenge due to the similar reactivity of these functional groups. However, by careful choice of reducing agent and reaction conditions, regioselective reduction can be achieved.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the ester to the corresponding alcohols. To selectively reduce the ester, one would first need to protect the carboxylic acid, for example, as a silyl (B83357) ester or an oxazoline. Alternatively, milder reducing agents or specific catalytic systems can sometimes differentiate between the two functional groups. For instance, certain borane (B79455) complexes or catalytic hydrogenation under specific conditions might favor the reduction of the ester over the carboxylic acid. The reduction of the ester would yield the corresponding primary alcohol, 5-(hydroxymethyl)-2-bromobenzoic acid, a valuable intermediate for further synthetic elaborations.

Table 2: Summary of Transformations

Functional Group Reaction Reagents/Conditions Product Functional Group
Carboxylic Acid Esterification Alcohol, Acid/Base catalyst or Coupling agent Ester
Carboxylic Acid Amidation Amine, Coupling agent Amide
Carboxylic Acid Decarboxylation Heat, Metal catalyst (e.g., Cu, Ag) Hydrogen (demetallated)
Carboxylic Acid Acid Halide Formation SOCl₂, (COCl)₂ Acid Chloride
Ethyl Ester Hydrolysis H₂O, Acid or Base Carboxylic Acid
Ethyl Ester Transesterification Alcohol, Acid or Base catalyst Different Ester
Ethyl Ester Reduction LiAlH₄ (after protection of COOH) Primary Alcohol

Reactivity Profiles of the Bromo Substituent

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities onto the aromatic ring. Its reactivity is prominently showcased in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used method for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The strength of the carbon-halogen bond influences the rate of oxidative addition, with weaker bonds like C-Br being more susceptible to this step compared to the stronger C-Cl bond. illinois.edu This makes aryl bromides like this compound common starting materials for these reactions. illinois.edu

The Sonogashira coupling, another key palladium-catalyzed reaction, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It has been successfully used to synthesize various substituted alkynes, which are important precursors for many organic molecules. organic-chemistry.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameReactantsCatalyst SystemProduct Type
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid/Ester + Aryl/Vinyl HalidePd Catalyst + BaseBiaryl, Conjugated Diene
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePd Catalyst + Cu(I) Cocatalyst + BaseAryl/Vinyl Alkyne

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound can proceed through different mechanisms. The addition-elimination pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In the case of this compound, the ethoxycarbonyl group at the meta position to the bromine has an electron-withdrawing effect, which can facilitate this type of reaction.

Another possible mechanism is the elimination-addition, or benzyne (B1209423), mechanism. masterorganicchemistry.com This pathway involves the formation of a highly reactive benzyne intermediate, which then undergoes nucleophilic attack. The regioselectivity of the nucleophilic attack on the benzyne intermediate is a key consideration in these reactions. masterorganicchemistry.com For instance, the reaction of 2,5-dibromobenzoic acid with aniline (B41778) has been shown to produce 5-bromo-2-(phenylamino)benzoic acid. researchgate.net

Halogen-metal exchange is a valuable method for converting aryl halides into organometallic reagents. This is typically achieved by treating the aryl halide with a strong organometallic base, such as an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

For example, treatment of an aryl bromide with an alkyllithium reagent at low temperatures can generate an aryllithium, which can then react with an electrophile like carbon dioxide to form a carboxylic acid, or with an aldehyde to form a secondary alcohol. This strategy provides a powerful route to highly functionalized aromatic compounds.

Investigations into Aromatic Ring Functionalization and Regioselectivity

The substituents on the benzene (B151609) ring of this compound, namely the bromo, ethoxycarbonyl, and carboxylic acid groups, exert significant influence on the regioselectivity of further functionalization reactions.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. Both the carboxylic acid group and the ethoxycarbonyl group are deactivating, electron-withdrawing groups, which direct incoming electrophiles to the meta position. libretexts.orglibretexts.orgpharmaguideline.com The bromine atom is also a deactivating group but is an ortho-, para-director.

Given the positions of the existing substituents on this compound, the potential sites for electrophilic attack are the C4 and C6 positions. The directing effects of the substituents would need to be carefully considered to predict the major product of an EAS reaction. For example, bromination of benzoic acid, which has an electron-withdrawing carboxyl group, primarily yields m-bromobenzoic acid. pharmaguideline.com Similarly, nitration of benzoic acid predominantly gives m-nitrobenzoic acid. pharmaguideline.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organometallic base, directing deprotonation to the adjacent ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophile. rsc.orgorganic-chemistry.org

The carboxylic acid group is known to be an effective directing group in DoM reactions. rsc.orgorganic-chemistry.org For this compound, the carboxylic acid group could potentially direct metalation to the C3 position. However, the presence of the bromine atom at the C2 position could lead to a competing halogen-metal exchange reaction. The outcome of the reaction would likely depend on the specific reaction conditions, including the choice of base and temperature.

Photoredox Catalysis and C-H Activation Approaches

The application of photoredox catalysis and transition-metal-catalyzed C-H activation has revolutionized organic synthesis, offering novel pathways for the functionalization of complex molecules under mild conditions. While direct studies on this compound are not extensively documented in publicly available literature, its structural motifs—a brominated aromatic ring, a carboxylic acid, and an ester group—suggest significant potential for a variety of advanced transformations. The reactivity of this compound can be inferred from studies on analogous substituted benzoic acids and aryl halides.

Visible-Light-Promoted C-H Arylation:

A promising avenue for the functionalization of this compound is through a dual palladium/organic photoredox catalytic system. Research has demonstrated the successful C-H arylation of arenes and benzamides bearing halide and ester functionalities. organic-chemistry.orgresearchgate.net In a typical reaction, a palladium catalyst, in conjunction with an organic photoredox catalyst like 9,10-dihydroacridine, facilitates the coupling of the benzoic acid derivative with an aryldiazonium salt under visible light irradiation at room temperature. organic-chemistry.org The reaction proceeds via the formation of an aryl radical from the diazonium salt, which is then intercepted by a palladacycle intermediate generated from the C-H activation of the benzoic acid derivative. This methodology is tolerant of a wide array of functional groups, which is a significant advantage for complex molecules. organic-chemistry.org

For this compound, the carboxylic acid group can act as a directing group, favoring C-H activation at the ortho position (C6). However, the electronic effects of the bromo and ethoxycarbonyl substituents would also influence the regioselectivity.

Transition-Metal-Catalyzed C-H Activation:

Beyond photoredox catalysis, traditional transition-metal-catalyzed C-H activation presents a powerful tool for modifying this compound.

Palladium-Catalyzed Olefination: The carboxylate group can direct the ortho-C-H olefination of the benzene ring. Palladium(II) catalysts have been effectively used for the olefination of benzoic acid derivatives. nih.govnih.gov These reactions typically employ an oxidant, and in some cases, a specific ligand is required to achieve high efficiency and selectivity. For instance, a general protocol for the meta-C-H olefination of benzoic acid derivatives has been developed using a nitrile-based sulfonamide directing group and molecular oxygen as the terminal oxidant. nih.govnih.gov This suggests that with an appropriate directing group strategy, selective C-H olefination at different positions of the this compound ring could be achievable.

Rhodium-Catalyzed Alkenylation and Annulation: Rhodium(III) catalysts have been shown to be effective for the C-H activation of benzoic acids and their coupling with alkynes. nih.gov These reactions can lead to the formation of valuable isocoumarin (B1212949) and phthalide (B148349) scaffolds. The carboxylate group directs the ortho-C-H activation, followed by insertion of the alkyne and subsequent annulation. The presence of both a bromo and an ethoxycarbonyl group on the aromatic ring of this compound would likely influence the electronic properties of the substrate and, consequently, the reaction efficiency and regioselectivity. For example, rhodium-catalyzed meta-C-H alkenylation with disubstituted alkynes has been achieved using a U-shaped nitrile template, highlighting the importance of directing groups in controlling the reaction outcome. nih.gov

The following table summarizes representative examples of photoredox and C-H activation reactions on substrates analogous to this compound, providing an insight into the potential reaction conditions and outcomes for this compound.

SubstrateCoupling PartnerCatalyst SystemSolventTemperatureYield (%)Product TypeReference
2-Bromobenzamide4-Methoxyphenyldiazonium tetrafluoroboratePd(OAc)₂, AcrH₂ (photocatalyst)MeOHRoom Temp.85Biaryl organic-chemistry.org
4-Bromobenzoic acid derivative (as amide)Ethyl acrylatePd(OAc)₂, Ac-Gly-OH (ligand), Cu(OAc)₂ (oxidant)HFIP80 °C72Olefinated product nih.govresearchgate.net
Benzoic acidDiphenylacetylene[RhCp*Cl₂]₂, AgSbF₆DCE80 °C95Isochromanone nih.gov
4-Chlorobenzoic acid (as amide)StyreneCo(hfacac)₂, Ce(SO₄)₂, (TMS)₂NH (base)CF₃CH₂OH100 °C65Dihydroisocoumarin nih.gov

Table 1: Representative Photoredox and C-H Activation Reactions of Benzoic Acid Derivatives

The data indicates that this compound is a promising substrate for a variety of C-H functionalization reactions. The presence of multiple functional groups offers opportunities for selective transformations, potentially leading to the synthesis of novel and complex molecular architectures. Further experimental studies are necessary to fully explore the reactivity of this compound and optimize the conditions for these advanced synthetic methods.

2 Bromo 5 Ethoxycarbonyl Benzoic Acid As a Pivotal Synthetic Intermediate and Building Block

Precursor in the Rational Design and Synthesis of Complex Benzoic Acid Derivatives

The strategic positioning of the bromo and ethoxycarbonyl functionalities on the benzoic acid scaffold makes 2-bromo-5-(ethoxycarbonyl)benzoic acid an ideal precursor for the synthesis of a variety of complex benzoic acid derivatives. The bromine atom serves as a versatile handle for the introduction of diverse substituents at the 2-position through various cross-coupling reactions.

One of the most powerful methods for the formation of carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide array of boronic acids and their derivatives. By employing this methodology, a vast library of 2-aryl-5-(ethoxycarbonyl)benzoic acids can be synthesized. These biaryl structures are prevalent in many biologically active molecules and advanced materials. The reaction conditions are generally mild and tolerant of various functional groups, allowing for the construction of highly functionalized benzoic acid derivatives.

Another key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the benzoic acid ring. The resulting 2-amino-5-(ethoxycarbonyl)benzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Furthermore, the Sonogashira coupling reaction provides a pathway to introduce alkyne moieties at the 2-position. This palladium and copper co-catalyzed reaction of the aryl bromide with terminal alkynes yields 2-alkynyl-5-(ethoxycarbonyl)benzoic acids. These compounds can be further elaborated into more complex structures or utilized for their own unique properties in materials science.

The following table summarizes some examples of complex benzoic acid derivatives synthesized from this compound via cross-coupling reactions:

ReactantCoupling ReactionProduct Class
Arylboronic acidSuzuki-Miyaura2-Aryl-5-(ethoxycarbonyl)benzoic acids
Primary/Secondary AmineBuchwald-Hartwig2-Amino-5-(ethoxycarbonyl)benzoic acids
Terminal AlkyneSonogashira2-Alkynyl-5-(ethoxycarbonyl)benzoic acids

Key Synthon for the Construction of Diverse Heterocyclic Ring Systems

The strategic placement of reactive functional groups in this compound makes it a valuable synthon for the construction of a wide variety of heterocyclic ring systems. The presence of the carboxylic acid, ester, and bromo functionalities in a specific ortho and para relationship allows for a range of intramolecular and intermolecular cyclization strategies.

For instance, the reaction of this compound with various binucleophiles can lead to the formation of fused heterocyclic systems. The carboxylic acid and the bromine atom can participate in cyclization reactions to form six-membered rings. For example, reaction with a suitable nitrogen-containing nucleophile can lead to the synthesis of isoquinolone derivatives, which are common scaffolds in medicinal chemistry.

Similarly, the bromine atom and the ethoxycarbonyl group can be utilized in tandem to construct five-membered heterocyclic rings. For example, through a series of transformations including the introduction of a sulfur-containing nucleophile, it is possible to synthesize benzothiophene (B83047) derivatives. These sulfur-containing heterocycles are of significant interest due to their presence in various pharmaceuticals and organic materials.

The versatility of this starting material allows for the synthesis of a diverse array of heterocyclic cores, including but not limited to:

Isoquinolones: Formed via intramolecular amidation reactions.

Benzothiophenes: Constructed through strategies involving the bromine and ester functionalities.

Other Fused Systems: The reactive sites can be manipulated to participate in various cyclization cascades to afford a range of other fused heterocyclic structures.

Integral Component in the Assembly of Polycyclic Aromatic and Heteroaromatic Scaffolds

The utility of this compound extends to the synthesis of complex polycyclic aromatic and heteroaromatic scaffolds. The bromo-substituted aromatic ring serves as a key building block that can be annulated with additional rings through various synthetic strategies.

Intramolecular cyclization reactions are a powerful tool for the construction of these complex systems. For example, after suitable modification of the ethoxycarbonyl group and the introduction of another aromatic ring via a cross-coupling reaction at the bromo position, an intramolecular Friedel-Crafts acylation or a related cyclization can be employed to generate a new fused ring. This approach can lead to the formation of fluorenone and other related polycyclic ketone structures.

Furthermore, cascade reactions initiated at the reactive sites of this compound can lead to the rapid assembly of complex polycyclic systems. These one-pot transformations can involve a sequence of reactions such as a cross-coupling followed by an intramolecular cyclization, allowing for the efficient construction of intricate molecular architectures from a relatively simple starting material.

The ability to build upon the central phenyl ring in a controlled manner makes this compound a valuable precursor for the synthesis of a variety of polycyclic frameworks that are of interest in materials science and as core structures for novel therapeutic agents.

Utility in Multi-Component Reaction Sequences for Molecular Complexity Generation

While specific examples in the literature are still emerging, the inherent functionalities of this compound make it a highly promising candidate for the development of novel multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste.

The presence of the carboxylic acid, ester, and bromo groups provides multiple points of reactivity that can be exploited in the design of new MCRs. For instance, the carboxylic acid can participate in isocyanide-based MCRs such as the Ugi or Passerini reactions. The product of such a reaction would incorporate additional diversity and could be further functionalized through the bromo and ester groups.

A hypothetical MCR could involve the in-situ formation of an intermediate from this compound that then traps a third and fourth component to rapidly generate a complex, highly substituted heterocyclic or polycyclic scaffold. The development of such reactions would represent a significant advance in the efficient synthesis of novel chemical entities for various applications. The potential for this building block in the field of MCRs is an active area of research with the promise of unlocking new avenues for the generation of molecular complexity.

Mechanistic Investigations and Advanced Computational Studies of 2 Bromo 5 Ethoxycarbonyl Benzoic Acid Reactions

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Probes

Kinetic and spectroscopic techniques are indispensable for mapping the course of a chemical reaction. They provide experimental evidence for the formation of transient species and help determine the factors governing the reaction rate.

Characterization of Reactive Intermediates

Most chemical reactions proceed through a series of elementary steps involving the formation of high-energy, short-lived species known as reactive intermediates. uoanbar.edu.iq The identification of these intermediates is crucial for confirming a proposed reaction mechanism. Common intermediates in organic reactions include carbocations, carbanions, free radicals, and carbenes. slideshare.net

For reactions involving 2-bromo-5-(ethoxycarbonyl)benzoic acid, several types of intermediates can be anticipated:

Arenium Ions (σ-complexes): In electrophilic aromatic substitution reactions (e.g., nitration or further halogenation), the electrophile attacks the π-system of the benzene (B151609) ring to form a carbocation intermediate known as an arenium ion. uoanbar.edu.iq This intermediate is resonance-stabilized, but temporarily disrupts the ring's aromaticity. The presence of both a deactivating bromo group and a deactivating ethoxycarbonyl group on the ring would influence the stability and preferred site of attack.

Carbocations: Reactions involving the carboxyl or ester groups, particularly under acidic conditions, could proceed through carbocation intermediates. For instance, acid-catalyzed ester hydrolysis or decarboxylation might involve the formation of a carbocation. The stability of these intermediates generally follows the order of tertiary > secondary > primary, a trend dictated by hyperconjugation and inductive effects. libretexts.org

Radicals: Under conditions involving radical initiators (e.g., light or peroxides), reactions can proceed via free-radical intermediates. libretexts.org For instance, a radical abstraction of a hydrogen atom from the molecule could initiate a chain reaction. The stability of carbon-centered radicals follows a similar trend to carbocations. slideshare.net

Spectroscopic methods such as NMR, EPR (for radical species), and transient absorption spectroscopy are vital for detecting and characterizing these fleeting species, often requiring specialized techniques like matrix isolation or flash photolysis.

Determination of Rate-Limiting Steps and Catalytic Cycles

For a hypothetical reaction of this compound, the rate-limiting step would depend on the specific transformation:

In electrophilic aromatic substitution , the formation of the high-energy arenium ion is typically the rate-limiting step. The energy of this step is highly sensitive to the electronic nature of the substituents already present on the ring.

In nucleophilic substitution reactions , the rate-limiting step depends on the mechanism. In an S_N1-type reaction, the formation of the carbocation intermediate is rate-limiting, whereas in an S_N2 reaction, the single step involving the nucleophilic attack is rate-determining. libretexts.org

In acid-catalyzed reactions , such as the cleavage of the ethyl ester, the initial protonation step may be fast and reversible, with the subsequent formation of a carbocation or tetrahedral intermediate being the slow step. acs.org

Kinetic experiments that measure the reaction rate as a function of reactant and catalyst concentrations are used to derive the experimental rate law. A valid reaction mechanism must be consistent with this empirically determined rate law, with the slowest step's molecularity informing the rate equation. youtube.com

Application of Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool in chemical research, offering profound insights into molecular properties and reaction mechanisms from first principles.

Modeling of Electronic Structure and Energetics of Reaction Pathways

DFT calculations are used to determine the ground-state electronic structure and geometry of molecules. By calculating the energies of reactants, products, and any proposed intermediates and transition states, a detailed map of the reaction's energy landscape can be constructed. researchgate.net

Studies on related substituted benzoic acids illustrate the utility of this approach. For example, a DFT study on 4-bromo-3-(methoxymethoxy)benzoic acid at the B3LYP/6-311++G(d,p) level of theory was used to determine its optimized structure and other molecular parameters. researchgate.net Similar calculations for this compound would reveal the influence of the bromo and ethoxycarbonyl substituents on bond lengths, bond angles, and charge distribution.

By modeling reaction pathways, DFT can predict whether a reaction is thermodynamically favorable (by comparing the energies of products and reactants) and can estimate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. acs.org

Table 1: Illustrative Data from DFT Analysis of a Related Compound: 4-Bromo-3-(methoxymethoxy)benzoic acid (Note: This data is for a related compound and serves to illustrate the types of parameters generated from DFT studies. Specific values for this compound would require dedicated calculations.)

Calculated ParameterValueSignificance
HOMO Energy-7.15 eVIndicates the molecule's capacity to donate electrons.
LUMO Energy-1.98 eVRepresents the molecule's ability to accept electrons; susceptibility to nucleophilic attack. researchgate.net
HOMO-LUMO Gap5.17 eVA larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
Dipole Moment3.12 DebyeQuantifies the overall polarity of the molecule. researchgate.net
Ionization Energy7.15 eVThe energy required to remove an electron, related to reactivity. researchgate.net

Source: Adapted from a DFT study on 4-bromo-3-(methoxymethoxy)benzoic acid. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

DFT calculations can predict the reactivity and selectivity of a molecule. The substituents on the benzene ring of this compound significantly influence its reactivity. Both the bromine atom and the ethoxycarbonyl group are electron-withdrawing groups. libretexts.org This has several consequences:

Acidity: Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2). libretexts.org

Electrophilic Substitution: These groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density, making the reaction slower than for benzene. libretexts.org The carboxyl group directs incoming electrophiles to the meta position, while the bromo group directs to the ortho and para positions. The combined effect would dictate the regioselectivity of further substitution reactions.

Nucleophilic Attack: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation.

Computational descriptors such as the Frontier Molecular Orbitals (HOMO and LUMO) and Fukui functions can be calculated to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new chemical transformations. researchgate.net

Transition State Analysis and Potential Energy Surface Mapping

A central concept in reaction dynamics is the transition state, which is the highest energy point along the lowest energy path from reactants to products. It represents a fleeting molecular configuration that is not a stable intermediate but an energy maximum. Locating and characterizing the transition state is key to understanding the reaction barrier.

Computational methods like DFT are used to perform transition state searches and map out the potential energy surface (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometric parameters. nih.gov Reaction pathways appear as valleys on this surface, connecting the energy minima of reactants and products through the saddle point of the transition state.

For instance, computational studies on the reaction of benzoic acid with atmospheric radicals have successfully mapped the potential energy surfaces for addition and abstraction reactions, identifying the transition states and calculating the potential energy barriers for each pathway. researchgate.net Such an analysis for this compound would allow for a quantitative comparison of competing reaction channels, such as substitution at different positions on the ring, and provide a theoretical basis for the observed or predicted selectivity. In some complex reactions, a single transition state can lead to multiple products through a phenomenon known as a post-transition-state bifurcation, which can only be understood by detailed analysis of the PES. nih.gov

Emerging Research Frontiers and Future Perspectives on 2 Bromo 5 Ethoxycarbonyl Benzoic Acid

Development of Sustainable and Green Chemistry Approaches in Synthesis and Utilization

A significant area of research is the development of environmentally friendly methods for synthesizing and utilizing 2-bromo-5-(ethoxycarbonyl)benzoic acid and related compounds. Traditional chemical syntheses often involve hazardous reagents and generate significant waste. Green chemistry principles aim to mitigate these issues by designing processes that are safer, more efficient, and less polluting.

For instance, research into the synthesis of related bromo-benzoic acid derivatives has explored replacing harsh brominating agents with more benign alternatives and using catalysts to improve reaction efficiency and reduce waste. google.comgoogle.com One approach involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst, which can offer higher selectivity and yield compared to traditional methods using elemental bromine. google.com Furthermore, the development of processes that minimize the use of hazardous solvents and allow for catalyst recycling are key aspects of this research. google.comrsc.org The goal is to create a more sustainable life cycle for this and other important chemical intermediates. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Bromo-benzoic Acids

FeatureTraditional SynthesisGreen Chemistry Approach
Brominating Agent Elemental Bromine (Br₂)N-bromosuccinimide (NBS), Dibromohydantoin
Catalyst Often requires strong acidsMay use reusable catalysts
Solvent Halogenated solvents (e.g., CCl₄)Greener solvents, solvent-free conditions
Byproducts Can produce significant wasteAims for higher atom economy, less waste
Safety Involves hazardous and corrosive materialsEmphasizes use of safer reagents

Innovation in Catalytic Systems for Enhanced Reactivity and Selectivity

Innovations in catalysis are central to improving the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and researchers are continually developing new and more effective catalyst systems. nih.govnih.gov

The focus is on creating catalysts that offer higher reactivity, allowing reactions to proceed under milder conditions, and greater selectivity, ensuring the desired product is formed with minimal side products. researchgate.netucmerced.edu This includes the design of novel ligands that can tune the electronic and steric properties of the metal center, thereby controlling the catalytic activity. organic-chemistry.org For example, palladium catalysts have been instrumental in the intramolecular direct arylation of benzoic acids, a process that can be used to create complex cyclic structures. nih.gov The development of more robust and recyclable catalysts is also a key objective, aligning with the principles of green chemistry. google.com

Exploration of Unconventional Reaction Environments and Conditions (e.g., Flow Chemistry, Mechanochemistry)

To further enhance the efficiency and sustainability of chemical synthesis, researchers are exploring unconventional reaction environments. Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing. vapourtec.com These benefits include precise control over reaction parameters like temperature and pressure, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The application of flow chemistry to the synthesis of intermediates like this compound has the potential to streamline production and improve scalability. researchgate.net

Mechanochemistry, which uses mechanical force to induce chemical reactions, is another emerging area. This solvent-free or low-solvent technique can lead to different reaction pathways and product selectivities compared to solution-phase chemistry, offering a greener alternative to traditional methods. While specific applications to this compound are still in early stages of exploration, the principles of mechanochemistry hold promise for the solid-state synthesis of various organic compounds.

Potential Role in the Development of New Materials with Tailored Properties

The unique chemical structure of this compound, featuring both a carboxylic acid and a bromo-ester functionalized aromatic ring, makes it a valuable building block for the synthesis of new materials. bldpharm.com The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of different chemical moieties. The carboxylic acid and ester groups provide sites for polymerization or for grafting onto other polymer backbones.

This versatility allows for the design and synthesis of polymers with tailored properties. For example, it could be incorporated into polyesters or polyamides, potentially influencing their thermal stability, solubility, and mechanical properties. researchgate.net Research has shown that benzoic acid and its derivatives can be incorporated into polymer matrices to create materials with specific functionalities. mdpi.com The ability to precisely control the chemical composition of these materials opens up possibilities for applications in areas such as electronics, specialty coatings, and advanced composites. bldpharm.com

Q & A

Q. Can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer :
  • Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for lower toxicity .
  • Microwave-assisted synthesis : Reduce reaction time to 30 minutes (120°C, 150 W) with comparable yields .
  • Biocatalysis : Explore lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in solvent-free conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.